molecular formula C24H38N4O6 B14200059 L-Tyrosyl-L-leucyl-L-alanyl-L-leucine CAS No. 915224-02-1

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine

Cat. No.: B14200059
CAS No.: 915224-02-1
M. Wt: 478.6 g/mol
InChI Key: HJFYOVMYEQFYPS-KNTRFNDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, leucine, alanine, and leucine. Peptides like this one are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative products.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tyrosine residue.

    Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.

Major Products Formed

    Hydrolysis: The major products are the free amino acids tyrosine, leucine, and alanine.

    Oxidation: Oxidative products such as dityrosine.

    Reduction: Reduced forms of the peptide with free thiol groups if disulfide bonds are present.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Medicine: Explored for its role in drug delivery systems and as a bioactive peptide in various treatments.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The interaction can modulate signaling pathways, leading to various physiological responses. For example, if the peptide has antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but different sequence and properties.

    L-Leucyl-L-tyrosine: Another dipeptide with a different sequence, used in biochemical research.

    L-Alanyl-L-leucine: A dipeptide with different biological activities and applications.

Uniqueness

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.

Properties

CAS No.

915224-02-1

Molecular Formula

C24H38N4O6

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H38N4O6/c1-13(2)10-19(27-22(31)18(25)12-16-6-8-17(29)9-7-16)23(32)26-15(5)21(30)28-20(24(33)34)11-14(3)4/h6-9,13-15,18-20,29H,10-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t15-,18-,19-,20-/m0/s1

InChI Key

HJFYOVMYEQFYPS-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.